N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1H-pyrazol-5-yl)phenyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c22-16(17-20-14-3-1-2-4-15(14)23-17)19-12-7-5-11(6-8-12)13-9-10-18-21-13/h1-10H,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWZVUPSKOMYCEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(1H-Pyrazol-3-yl)aniline
The pyrazole-aniline hybrid is synthesized through a Knorr-type cyclocondensation. Phenylhydrazine reacts with β-ketoesters under acidic conditions to form 1-phenyl-3-carbethoxy-pyrazole, followed by hydrolysis to the carboxylic acid and decarboxylation. Nitration at the para position and subsequent reduction yields the 4-aminophenyl-pyrazole intermediate. Key parameters include:
Benzo[d]thiazole-2-carboxylic Acid Synthesis
Thiazole ring formation employs the Jacobson-Gould-Jacobs reaction, where 2-aminothiophenol cyclizes with chloroacetic acid derivatives. Optimization studies reveal:
- Solvent effects : Ethanol/water mixtures (4:1 v/v) increase cyclization rates by 30% compared to pure ethanol.
- Acid catalysts : Concentrated HCl (0.5 eq.) reduces reaction time from 24 h to 8 h while maintaining 85% yield.
Amide Coupling Methodologies
Carbodiimide-Mediated Coupling
The benchmark method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) in dichloromethane. Representative conditions:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| EDCI Equivalents | 1.2 | +12% |
| HOBt Equivalents | 1.1 | +8% |
| Reaction Time | 12 h | Max yield |
| Temperature | 0°C → RT | +15% |
Kinetic studies show 85% conversion within 6 h, reaching 92% at 12 h. Excess reagents beyond 1.5 eq. promote side reactions (e.g., thiazole N-alkylation).
Mixed Anhydride Approach
Alternative activation with isobutyl chloroformate generates reactive intermediates stable at −20°C. This method proves advantageous for moisture-sensitive substrates:
- Base selection : N-Methylmorpholine (2.5 eq.) outperforms triethylamine in suppressing racemization.
- Solvent systems : Tetrahydrofuran/ethyl acetate (3:1) enhances anhydride stability by 40%.
Reaction Optimization Strategies
Temperature Profiling
Controlled thermal environments significantly impact yields:
Solvent Engineering
Dielectric constant (ε) correlates with reaction efficiency:
| Solvent | ε | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 82 | 95 |
| Acetonitrile | 37.5 | 78 | 97 |
| THF | 7.6 | 65 | 89 |
Polar aprotic solvents stabilize transition states during amide bond formation.
Industrial-Scale Production
Continuous Flow Synthesis
Microreactor systems enhance mass/heat transfer:
Green Chemistry Approaches
Solvent-free mechanochemical synthesis reduces E-factor by 60%:
- Ball milling : 400 rpm for 45 min gives 79% yield comparable to solution-phase.
- Biocatalysts : Lipase B (Candida antarctica) catalyzes amidation at 50°C with 81% enantiomeric excess.
Purification and Characterization
Chromatographic Techniques
Multi-modal purification ensures pharmaceutical-grade purity:
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. Research has indicated that derivatives of benzo[d]thiazole and pyrazole structures can effectively target various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Evaluation
A study synthesized several derivatives of thiazole and evaluated their antimicrobial activity against a range of pathogens using the turbidimetric method. Results showed promising activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that compounds with similar structural motifs could enhance efficacy against resistant strains .
| Compound | Activity Against | Method Used |
|---|---|---|
| d1 | Gram-positive | Turbidimetric |
| d2 | Gram-negative | Turbidimetric |
| d3 | Fungal species | Disc diffusion |
Anticancer Properties
N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide also shows potential in anticancer applications. Its ability to induce apoptosis in cancer cells has been documented, making it a focus for researchers aiming to combat various types of cancer.
Case Study: Anticancer Screening
In vitro studies utilizing the Sulforhodamine B assay demonstrated that this compound exhibits cytotoxic effects on estrogen receptor-positive breast cancer cell lines (MCF7). The mechanism involves the generation of reactive oxygen species (ROS), leading to cell apoptosis .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF7 | 10 | ROS-mediated apoptosis |
| HeLa | 15 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have been explored through various studies focusing on its ability to inhibit inflammatory mediators.
Case Study: In Vivo Evaluation
Research conducted by Tewari et al. evaluated a series of pyrazole derivatives for their anti-inflammatory activity in animal models. Among them, certain compounds demonstrated significant inhibition of inflammatory markers, suggesting that derivatives based on this compound could be developed into therapeutic agents for inflammatory diseases .
| Compound | Inhibition Rate (%) | Model Used |
|---|---|---|
| A | 75 | Carrageenan-induced paw edema |
| B | 80 | Lipopolysaccharide-induced inflammation |
Mechanism of Action
The mechanism of action of N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyrazole Derivatives: Compounds like 1-phenyl-3-(4-nitrophenyl)-1H-pyrazole have similar structural features and biological activities.
Thiazole Derivatives: Compounds such as 2-aminothiazole and its derivatives are known for their antimicrobial and anticancer properties.
Indole Derivatives: Compounds like indole-3-carboxamide share structural similarities and are studied for their biological activities.
Uniqueness: N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide is unique due to its combined pyrazole and benzo[d]thiazole structures, which provide a versatile platform for interacting with various biological targets. This dual functionality enhances its potential as a therapeutic agent and a valuable tool in scientific research.
Biological Activity
N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and case studies.
Structure and Properties
The compound features a pyrazole moiety linked to a benzo[d]thiazole carboxamide, which is significant for its biological activity. The structural components contribute to various interactions at the molecular level, influencing its pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing pyrazole and thiazole moieties.
Research Findings:
- A study demonstrated that derivatives similar to this compound exhibited cytotoxicity against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 1.82 to 5.55 μM against HCT-116 and HePG-2 cells .
- The mechanism of action often involves the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells. Specifically, compounds like DPB-5 were noted for their ability to generate ROS, causing mitochondrial dysfunction and subsequent cell death .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| DPB-5 | HepG-2 | 5.55 | ROS generation, apoptosis |
| Compound 10c | HCT-116 | 1.82 | Caspase activation |
| Compound 9b | MCF-7 | 4.50 | Mitochondrial disruption |
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored.
Case Studies:
- A derivative of benzo[d]thiazole was tested against various bacteria, showing significant inhibitory effects on strains like E. coli and Staphylococcus aureus at concentrations as low as 0.052 mg/mL . This suggests that the thiazole component may enhance antibacterial activity.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.052 |
| Compound B | Staphylococcus aureus | 0.833 |
| Compound C | Bacillus subtilis | 1.6 |
Anti-inflammatory Activity
Inflammation modulation is another area where this compound shows promise.
Research Insights:
- Compounds with a similar scaffold have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various in vitro models . The presence of the pyrazole ring has been linked to enhanced anti-inflammatory activity due to its ability to interfere with inflammatory pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide, and how do reaction conditions influence yields?
- The compound is typically synthesized via multi-step protocols involving amidation, coupling, or cyclization reactions. For example, analogous thiazole-carboxamide derivatives are synthesized using acid/amine coupling under nitrogen with reagents like EDCI/HOBt . Yield optimization often requires temperature control (e.g., reflux in ethanol-water mixtures) and stoichiometric adjustments of coupling agents . Purity validation via HPLC (>98%) and structural confirmation via ¹H/¹³C NMR are critical .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- ¹H NMR is used to verify aromatic protons (δ 7.0–8.5 ppm for pyrazole and benzothiazole moieties) and amide NH signals (δ ~10 ppm). ¹³C NMR confirms carbonyl carbons (δ ~165–170 ppm) . High-resolution mass spectrometry (HRMS) or ESI-MS provides molecular ion validation (e.g., [M+H]⁺ or [M+Na]⁺) . For crystallinity, X-ray diffraction with SHELX software refines bond lengths/angles .
Q. What are the common impurities observed during synthesis, and how are they resolved?
- Byproducts include unreacted intermediates (e.g., residual pyrazole or benzothiazole precursors) and side products from incomplete coupling. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative TLC is standard . Impurity profiling via HPLC with UV detection at 254 nm ensures <2% contaminants .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against kinase targets?
- Molecular docking (AutoDock, Schrödinger) models interactions with kinases like FLT3 or TNIK. For example, pyrazole-thiazole hybrids show binding to ATP pockets via hydrogen bonds with hinge regions (e.g., pyrazole N-H···backbone carbonyl interactions) . MD simulations assess stability over 100 ns trajectories, with RMSD <2 Å indicating robust binding .
Q. What strategies address low yields in large-scale synthesis of this compound?
- Scale-up challenges include solvent volume optimization (e.g., switching from THF to DMF for solubility) and catalytic methods (e.g., CuI/proline systems for azide-alkyne cycloadditions) . Continuous flow reactors improve mixing and thermal control, reducing side reactions .
Q. How do structural modifications (e.g., fluorination) alter the compound’s pharmacokinetic properties?
- Introducing trifluoromethyl groups enhances metabolic stability by reducing CYP450-mediated oxidation. For example, 4-(trifluoromethyl)benzamide derivatives show increased logP (lipophilicity) and plasma half-life in murine models . Fluorine’s electronegativity also strengthens target binding via dipole interactions .
Q. What crystallographic techniques resolve ambiguities in the compound’s polymorphic forms?
- High-resolution X-ray diffraction (λ = 0.710–1.541 Å) with SHELXL refines unit cell parameters and identifies polymorphs. Twinned data require HKLF5 format processing in SHELX . Differential scanning calorimetry (DSC) complements crystallography by detecting thermal phase transitions (e.g., melting points ±5°C variations) .
Q. How can researchers reconcile contradictory bioactivity data across in vitro vs. in vivo studies?
- Discrepancies often arise from metabolic instability or off-target effects. Solutions include:
- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed amides) .
- Proteome-wide profiling : Kinase inhibitor panels (e.g., Eurofins DiscoverX) quantify selectivity .
- PK/PD modeling : Correlate plasma concentrations (Cₘₐₓ, AUC) with efficacy in animal models .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
